(9H-Fluoren-2-yl)boronic acid
Overview
Description
(9H-Fluoren-2-yl)boronic acid is an organic compound with the molecular formula C13H11BO2. It is a boronic acid derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-2-yl)boronic acid typically involves the reaction of 2-bromofluorene with a boron-containing reagent. One common method is the use of n-butyllithium to generate the corresponding organolithium intermediate, which is then treated with trimethyl borate or triisopropyl borate. The reaction is usually carried out at low temperatures, around -78°C, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (9H-Fluoren-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids, catalyzed by palladium complexes.
Chan-Lam Coupling: This reaction forms carbon-oxygen or carbon-nitrogen bonds using copper catalysts.
Protodeboronation: This reaction involves the removal of the boronic acid group, often catalyzed by gold or palladium.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Chan-Lam Coupling: Copper catalysts, bases like pyridine, and solvents such as dichloromethane.
Protodeboronation: Gold or palladium catalysts, and mild acidic or basic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Chan-Lam Coupling: Aryl ethers or aryl amines.
Protodeboronation: Fluorene derivatives.
Scientific Research Applications
(9H-Fluoren-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (9H-Fluoren-2-yl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can interact with enzymes and receptors, potentially inhibiting their activity and leading to antiproliferative effects .
Comparison with Similar Compounds
- Phenylboronic acid
- Naphthylboronic acid
- Anthracenylboronic acid
Comparison: (9H-Fluoren-2-yl)boronic acid is unique due to its polycyclic aromatic structure, which imparts distinct electronic properties compared to simpler boronic acids like phenylboronic acid. This structure enhances its utility in the synthesis of complex organic molecules and materials with specific electronic properties .
Properties
IUPAC Name |
9H-fluoren-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,15-16H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGJAUSHXQCSQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621245 | |
Record name | 9H-Fluoren-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-61-1 | |
Record name | 9H-Fluoren-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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